molecular formula C8H12FNSi B3358099 3-Fluoro-4-(trimethylsilyl)pyridine CAS No. 77332-77-5

3-Fluoro-4-(trimethylsilyl)pyridine

Cat. No. B3358099
CAS RN: 77332-77-5
M. Wt: 169.27 g/mol
InChI Key: XNXHCROGITZUAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(trimethylsilyl)pyridine is a derivative of pyridine . It is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of its derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

Agrochemical Applications

3-Fluoro-4-(trimethylsilyl)pyridine is a key structural motif in active agrochemical ingredients . Trifluoromethylpyridine (TFMP) derivatives, which include this compound, are primarily used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary field, two products containing the TFMP moiety have been granted market approval . These products are used to treat various conditions in animals.

Synthesis of Trifluoromethyl Group-Containing Drugs

This compound is used in the synthesis of trifluoromethyl group-containing drugs . Some of the reagents containing the -CF3 group are trifluoromethyl trimethylsilane, trifluoromethyl sulfone , and this compound.

Intermediate in Chemical Reactions

This compound is used as an intermediate in various chemical reactions . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make it a valuable intermediate .

Development of Fluorinated Organic Chemicals

The development of fluorinated organic chemicals is an important research topic, and this compound plays a significant role in this field . More than 50% of the pesticides launched in the last two decades have been fluorinated .

Safety and Hazards

3-Fluoro-4-(trimethylsilyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3-fluoropyridin-4-yl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FNSi/c1-11(2,3)8-4-5-10-6-7(8)9/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXHCROGITZUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12FNSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101293982
Record name 3-Fluoro-4-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77332-77-5
Record name 3-Fluoro-4-(trimethylsilyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77332-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-(trimethylsilyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-(trimethylsilyl)pyridine
Reactant of Route 3
Reactant of Route 3
3-Fluoro-4-(trimethylsilyl)pyridine
Reactant of Route 4
3-Fluoro-4-(trimethylsilyl)pyridine
Reactant of Route 5
Reactant of Route 5
3-Fluoro-4-(trimethylsilyl)pyridine
Reactant of Route 6
Reactant of Route 6
3-Fluoro-4-(trimethylsilyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.